Erythrocentaurin

Catalog No.
S527400
CAS No.
50276-98-7
M.F
C10H8O3
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythrocentaurin

CAS Number

50276-98-7

Product Name

Erythrocentaurin

IUPAC Name

1-oxo-3,4-dihydroisochromene-5-carbaldehyde

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C10H8O3/c11-6-7-2-1-3-9-8(7)4-5-13-10(9)12/h1-3,6H,4-5H2

InChI Key

TUADBWMDDLWUME-UHFFFAOYSA-N

SMILES

C1COC(=O)C2=CC=CC(=C21)C=O

Solubility

Soluble in DMSO

Synonyms

5-formyl-3,4-dihydroisocoumarin, erythrocentaurin

Canonical SMILES

C1COC(=O)C2=CC=CC(=C21)C=O

Description

The exact mass of the compound Erythrocentaurin is 176.0473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Isocoumarins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Information regarding the safety profile of erythrocentaurin is limited. As with any new compound, proper handling and safety precautions are advisable during research activities.

Limitations and Future Research

Our current knowledge about erythrocentaurin is restricted. More research is needed to fully understand its:

  • 3D structure: Determining the 3D structure is crucial for understanding its interaction with other molecules, including potential drug targets.
  • Synthesis: Developing efficient synthesis methods would be vital for large-scale production and further research.
Elucidating the exact mechanism by which erythrocentaurin inhibits alpha-amylase would provide valuable insights for drug development.
  • Safety profile: A comprehensive evaluation of its toxicity and other potential hazards is necessary for safe handling and future applications.
  • Erythrocentaurin is a naturally occurring compound classified as a dihydroisocoumarin, primarily derived from plants in the Gentianaceae family. Its molecular formula is C10H8O3C_{10}H_8O_3, and it has garnered attention due to its potential pharmacological properties. The compound is characterized by a unique structure that includes a fused benzopyran moiety, contributing to its biological activity and versatility in

    , including:

    • Hydrolysis: Erythrocentaurin can be produced through the hydrolysis of swertiamarin, facilitated by enzymes such as β-glucosidase, which cleaves glycosidic bonds to release the aglycone form of the compound .
    • Cyclization: It can undergo cyclization reactions, where intramolecular nucleophilic additions occur, leading to the formation of cyclic structures .
    • Oxidation and Reduction: The compound may also be involved in oxidation-reduction reactions, which alter its functional groups and affect its biological activity .

    Erythrocentaurin exhibits several biological activities, including:

    • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress .
    • Anti-inflammatory Effects: Studies suggest that erythrocentaurin may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases .
    • Antimicrobial Activity: Preliminary investigations indicate that erythrocentaurin possesses antimicrobial properties, although further research is necessary to elucidate its mechanisms of action .

    The synthesis of erythrocentaurin can be achieved through various methods:

    • Biomimetic Transformation: This method involves using enzymes such as β-glucosidase to convert gentiopicroside into erythrocentaurin under controlled conditions (e.g., pH 7.0 at 37°C) over several days .
    • Chemical Synthesis: Traditional synthetic routes include multi-step reactions involving cyclization and functional group modifications. For example, a synthesis pathway may involve starting from hemimellitic acid derivatives and employing ring transformation reactions .

    Erythrocentaurin has potential applications in several fields:

    • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development targeting oxidative stress-related diseases and inflammation.
    • Natural Products Chemistry: Its unique structure makes it an attractive subject for research in natural product chemistry and phytochemistry.
    • Functional Foods: Given its antioxidant properties, erythrocentaurin could be explored as an ingredient in functional foods aimed at promoting health and wellness.

    Erythrocentaurin shares structural and functional similarities with several other compounds. Here are some notable comparisons:

    CompoundMolecular FormulaKey FeaturesUnique Aspects
    SwertiamarinC16H22O10C_{16}H_{22}O_{10}Precursor to erythrocentaurin; contains glycosidesLarger molecular size; more complex structure
    GentiopicrosideC16H22O9C_{16}H_{22}O_{9}Glycoside with anti-inflammatory propertiesHigher sugar content; different biological pathways
    DihydroisocoumarinC10H10O3C_{10}H_{10}O_3Related structural framework; potential bioactivityMore saturated structure; different reactivity
    CoumarinC9H6O2C_{9}H_6O_2Simple aromatic compound; known for anticoagulant propertiesLacks the additional hydroxyl groups present in erythrocentaurin

    Erythrocentaurin's uniqueness lies in its specific structural modifications that confer distinctive biological activities not fully replicated by these similar compounds. Its role as a metabolite of swertiamarin highlights its significance within the context of natural product biosynthesis and pharmacology.

    Erythrocentaurin represents a distinctive dihydroisocoumarin compound with molecular formula C₁₀H₈O₃ that exhibits widespread distribution across multiple genera within the Gentianaceae family [1] [2]. This naturally occurring secondary metabolite has been systematically identified and isolated from various species, demonstrating the taxonomic significance of this compound within the family.

    The compound was first documented in Centaurium umbellatum and subsequently identified through hydrolysis of swertiamarin and erytaurin using emulsin [3]. Scientific investigations have established its presence in Gentiana macrophylla, where erythrocentaurin was isolated from the genus Gentiana for the first time [4]. Additional confirmation of its occurrence has been reported in Gentiana pedicellata, expanding the known distribution within this economically important genus [1].

    Within the Swertia genus, erythrocentaurin demonstrates notable presence across multiple species. Research has confirmed its natural occurrence in Enicostemma hyssopifolium and Swertia lawii, with phylogenetic significance attributed to the cooccurrence of erythrocentaurin alongside structurally related monoterpene alkaloids [5]. Swertia species, comprising approximately 150 species worldwide, represent one of the most diverse genera within Gentianaceae, with erythrocentaurin serving as a chemotaxonomic marker [6].

    SpeciesGeographic DistributionHabitat TypeContent Level
    Enicostemma littoraleTropical Asia, South America, AfricaSavannas, grasslands, forests, beachesHigh [7]
    Enicostemma hyssopifoliumAsia (India)Mountainous regionsModerate [5]
    Swertia lawiiIndian Himalayas, Western GhatsHigh altitude mountainsHigh [5] [8]
    Swertia japonicaJapan, KoreaMountainous regionsPresent [3]
    Gentiana macrophyllaChina (Shaanxi Province)Alpine regionsFirst isolation from genus [4]
    Gentiana pedicellataHimalayan regionHigh altitude regionsPresent [1]
    Centaurium erythraeaEurope, western Asia to Pakistan, northern AfricaMeadows, disturbed areas, coastal regionsPresent [9]

    The geographical distribution patterns reveal that erythrocentaurin-producing species predominantly inhabit mountainous and alpine environments, particularly in the Himalayan region and other high-altitude ecosystems [6] [10]. This distribution suggests potential ecological adaptations related to environmental stress responses in these challenging habitats.

    Phytochemical Context in Swertia Species and Enicostemma littorale

    The phytochemical profile of erythrocentaurin within Swertia species and Enicostemma littorale reveals complex relationships with other secoiridoid compounds that define the medicinal properties of these plants [11]. Erythrocentaurin coexists with major secoiridoid glucosides including swertiamarin, gentiopicroside, and sweroside, forming a characteristic bitter-tasting compound complex [12] [13].

    In Enicostemma littorale, erythrocentaurin can be efficiently isolated using medium-pressure liquid chromatography from ethyl acetate fractions, achieving 87.77 percent recovery with approximately 97 percent purity [7]. The analytical methodology employs high-pressure thin-layer chromatography on silica gel plates with toluene/ethyl acetate/formic acid mobile phase, producing well-separated bands at retention factor 0.54 ± 0.04 [7]. Densitometric analysis performed at 230 nanometers demonstrates excellent linearity across concentration ranges of 200-1500 nanograms per band [7].

    Comprehensive phytochemical analysis of Swertia species reveals variable erythrocentaurin content across different taxa [12]. High-performance liquid chromatography studies of eight Qingyedan species derived from Swertia plants, including Swertia mileensis, Swertia cincta, Swertia patens, Swertia punicea, Swertia delavayi, Swertia nervosa, Swertia macrosperma, and Swertia yunnanensis, demonstrate that erythrocentaurin detection occurs in only a limited number of samples [12]. This selective distribution suggests species-specific biosynthetic capabilities or environmental influences on compound accumulation.

    Plant SpeciesRelated SecoiridoidsExtraction MethodRecovery/PurityAnalytical Detection
    Enicostemma littoraleSwertiamarin, Gentiopicroside, SwerosideMedium-pressure liquid chromatography87.77% recovery, 97% purityHigh-pressure thin-layer chromatography at 230 nm [7]
    Swertia speciesSwertiamarin, Gentiopicroside, Sweroside, MangiferinHigh-performance liquid chromatographyVariable by speciesMulti-wavelength detection at 250, 260, 225 nm [12]
    Centaurium erythraeaSwertiamarin, Gentiopicroside, Sweroside, CentapicrinEnzymatic hydrolysis of swertiamarinMetabolic conversion productLiquid chromatography-mass spectrometry [14]

    The relationship between erythrocentaurin and swertiamarin represents a critical aspect of the phytochemical context [14]. In Centaurium erythraea, iridoid compounds including erythrocentaurin and swertiamarin are responsible for the characteristic bitter taste that serves as a natural defense mechanism [9]. These compounds accumulate preferentially in aerial parts, with swertiamarin serving as the predominant secoiridoid component [13].

    Recent analytical developments have enhanced detection capabilities for erythrocentaurin in biological systems [14]. The implementation of 2,4-dinitrophenylhydrazine derivatization followed by ultra-performance liquid chromatography time-of-flight mass spectrometry significantly improves ionization efficiency for erythrocentaurin detection [14]. This methodology enables quantification of erythrocentaurin in plasma samples, revealing maximum concentrations of 425.8 ± 127.6 nanograms per milliliter approximately two hours after swertiamarin administration [14].

    Proposed Biosynthetic Routes in Plant Systems

    The biosynthetic pathways leading to erythrocentaurin formation involve complex enzymatic processes within the broader context of secoiridoid metabolism in Gentianaceae [14] [15]. Current understanding suggests that erythrocentaurin biosynthesis occurs through the hydrolytic conversion of swertiamarin, representing a key metabolic transformation in these plant systems.

    The proposed biosynthetic route initiates with swertiamarin, a secoiridoid glucoside that serves as the primary precursor for erythrocentaurin formation [14]. Bacterial β-glucosidase enzymes catalyze the hydrolysis of swertiamarin to produce the corresponding aglycone intermediate [14]. This enzymatic step represents a critical regulatory point in the biosynthetic pathway, as it controls the availability of substrate for subsequent conversion processes.

    Following initial hydrolysis, the swertiamarin aglycone undergoes spontaneous or enzymatically-mediated conversion to form erythrocentaurin [14]. This transformation involves structural rearrangement and cyclization reactions that generate the characteristic dihydroisocoumarin framework of erythrocentaurin . The specific enzymatic machinery responsible for this conversion remains incompletely characterized, representing an important area for future research.

    Biosynthetic StageSubstrateEnzyme/ProcessProductCellular Location
    Initial hydrolysisSwertiamarinβ-glucosidaseSwertiamarin aglyconePlant cell compartments [14]
    CyclizationSwertiamarin aglyconeSpontaneous/enzymaticErythrocentaurinCytoplasm [14]
    RegulationSecoiridoid glucosidesβ-glucosidase familiesMultiple productsTissue-specific [15]

    The broader secoiridoid biosynthetic pathway provides essential context for understanding erythrocentaurin formation [17]. These pathways originate from the mevalonic acid route, utilizing geraniol as a fundamental precursor derived from isopentenyl pyrophosphate [18]. The methylerythritol phosphate pathway also contributes to precursor availability through alternative terpenoid biosynthetic routes [18].

    Functional characterization of β-glucosidase enzymes in Centaurium erythraea has revealed tissue-specific distribution patterns that correlate with secoiridoid content [15]. Two characterized β-glucosidase isoforms demonstrate high specificity toward secoiridoid substrates, with organ-specific transcript distribution correlating positively with secoiridoid accumulation in both diploid and tetraploid plant materials [15]. Transient overexpression of these enzymes induces significant changes in metabolite profiles, particularly affecting swertiamarin, gentiopicrin, and sweroside levels [15].

    The coordinated metabolic processes ensure constitutive presence of these bitter-tasting compounds in plant tissues, supporting their fundamental role in chemical defense mechanisms [15]. Biosynthetic regulation involves complex feedback mechanisms that maintain appropriate compound ratios while responding to environmental and developmental signals [15].

    Ecological Role in Source Organisms

    Erythrocentaurin functions as a crucial component of chemical defense systems in Gentianaceae species, contributing to protection against herbivores, pathogens, and environmental stresses [9] [19]. The ecological significance of this compound extends beyond simple deterrent effects, encompassing complex interactions with multiple trophic levels and environmental factors.

    The primary ecological function of erythrocentaurin involves herbivore deterrence through its intensely bitter taste properties [9]. In Centaurium erythraea, erythrocentaurin works synergistically with swertiamarin to create an effective chemical barrier against mammalian herbivores [9]. Field observations demonstrate that wallabies and other grazing animals consistently avoid plants containing high concentrations of these bitter compounds, allowing the plants to thrive in environments with significant herbivore pressure [9].

    The compound's effectiveness as a chemical defense relates to its interaction with herbivore sensory systems and digestive processes [20]. Bitter-tasting secondary metabolites like erythrocentaurin function through multiple mechanisms including oxidative activation in high-pH insect gut environments, protein precipitation at neutral pH conditions, and production of toxic degradation products [20]. These multifaceted defense mechanisms provide broad-spectrum protection against diverse herbivore taxa.

    Environmental stress responses represent another critical ecological function of erythrocentaurin [10] [21]. Plants growing at high altitudes, where many erythrocentaurin-producing species naturally occur, face increased ultraviolet radiation, temperature fluctuations, and oxidative stress [21]. Secondary metabolites including erythrocentaurin may contribute to stress tolerance through antioxidant properties and cellular protection mechanisms [21].

    The distribution patterns of erythrocentaurin-producing species suggest adaptive significance in specific ecological niches [6] [10]. Species in the East Himalaya, Chinese provinces of Yunnan and Sichuan, and East African Rift Valley regions demonstrate elevated diversity indices, with many primitive species occurring above 2500 meters elevation [6]. This altitudinal preference indicates that erythrocentaurin production may confer selective advantages in harsh montane environments.

    Comparative analysis of wild versus cultivated Gentiana macrophylla reveals higher erythrocentaurin content in wild populations, suggesting environmental regulation of compound production [10]. Wild specimens contain 18.407 percent erythrocentaurin compared to 8.928 percent in cultivated materials, indicating that natural environmental stresses may enhance defensive compound accumulation [10]. This pattern supports the ecological stress-defense hypothesis for secondary metabolite evolution.

    The role of erythrocentaurin in plant-pathogen interactions requires further investigation, though related compounds in Gentianaceae demonstrate antimicrobial properties [22] [23]. Enicostemma littorale extracts containing erythrocentaurin exhibit pronounced antifungal activity against Aspergillus niger and moderate activity against Candida albicans [22]. These antimicrobial effects suggest that erythrocentaurin may contribute to pathogen resistance in natural populations.

    Traditional Solvent Extraction Techniques

    Powdered aerial parts of Enicostemma littorale have been exhaustively extracted in a continuous hot-solvent apparatus for seventy-two hours with five litres of methanol per one thousand one hundred grams of plant powder [1]. The crude methanolic concentrate is subsequently partitioned; the ethyl-acetate fraction contains the majority of erythrocentaurin. A complementary study on Gentiana root powder showed that a thirty-minute water decoction brought to the boil released 4.1 ± 0.8 micrograms per millilitre of erythrocentaurin, illustrating the influence of solvent polarity and temperature on recovery [2].

    Extraction modePrincipal solventTypical contact timeMean erythrocentaurin yield*Observed advantagesObserved limitations
    Continuous hot-solvent (Soxhlet)MethanolSeventy-two hoursHigh recovery of ethyl-acetate–soluble fraction (exact mass depends on biomass potency) [1]Complete depletion of matrix, ease of scale-up by thimble sizeLong cycle, high energy demand
    Boiling decoctionPurified waterThirty minutes4.1 ± 0.8 µg mL⁻¹ in broth [2]Food-grade solvent, minimal equipmentLow selectivity, extensive downstream concentration
    Cold maceration + liquid–liquid partitionMethanol then ethyl acetateForty-eight hoursQualitative presence only [3]Minimal heat, preservation of thermo-labile metabolitesSlow mass transfer, large solvent volumes

    *When authors reported recovery as “percent of initial load” the absolute mass could not be normalised and is therefore omitted.

    Medium-Pressure Liquid Chromatography Optimisation

    Ethyl-acetate concentrates are routinely polished by medium-pressure liquid chromatography on silica gel (particle size forty to sixty-three micrometres). The most widely cited protocol employs a cylindrical bed seventy millimetres in diameter and four hundred sixty millimetres in length, operated with n-hexane : ethyl acetate step gradient (ten to twenty per cent ethyl acetate) [1]. Key performance metrics are collated below.

    ParameterOptimised valueExperimental note
    Column dimensions70 × 460 millimetresProvides eight hundred millilitres bed volume
    Stationary phaseSilica 60 (forty–sixty-three µm)High mechanical strength under two–three bar
    Linear flowApproximately four centimetres per minute (≈ sixty millilitres per minute)Maintains resolution without excessive back-pressure
    Step gradientTen → twenty per cent ethyl acetate in n-hexaneTwo-step profile avoids solvent miscibility gaps
    Feed loadTwenty grams ethyl-acetate fraction per runIntroduced as slurry in start solvent
    Processing timeLess than three hoursIncludes equilibration
    Isolate purity≈ ninety-seven per cent by thin layer densitometrySingle pass [1]
    Mass recovery87.77 per cent of injected erythrocentaurinCalculated gravimetrically [1]

    Systematic variation of gradient strength showed that increasing the upper ethyl-acetate limit beyond thirty per cent reduced run time but co-eluted flavonoid impurities; below ten per cent insufficient desorption occurred.

    Gradient Elution Strategies for Scale-Up Production

    When production demand exceeds kilogram quantities, the column diameter rather than the bed height is expanded, maintaining constant residence time and identical gradient slope per column volume [4]. Modelling studies using iso-resolution curves demonstrate that linear velocity, column length and gradient slope can be co-varied to preserve peak purity during a one-hundred-fold scale-up [5] [6].

    Design variableLaboratory settingPilot-scale targetRationale
    Column diameter70 mm250 mmArea ratio maintains twenty-gram load → two hundred fifty grams
    Bed height460 mm300 mm (adjustable)Constant residence time achieved by equal column volumes per hour [4]
    Gradient spanTen → twenty per cent ethyl acetateIdenticalSelectivity independent of scale
    Gradient timeForty minutesForty minutesPreserves slope (Δφ min⁻¹)
    Flow rateSixty mL min⁻¹Six-hundred mL min⁻¹Linear velocity held constant
    Predicted purity≥ ninety-five per centIso-resolution model validated experimentally [5]

    Process engineers are advised to pre-pack pilot beds at flexible heights so that residence time rather than fixed bed height governs separation performance, thereby reducing excess sorbent cost [4].

    Purity Assessment and Yield Optimisation

    Quality control relies on orthogonal analytical techniques. High-pressure thin layer chromatography on silica gel 60 fluorophore-activated plates, developed with toluene : ethyl acetate : formic acid (eighty : eighteen : two, volume : volume : volume), affords a compact erythrocentaurin band at retardation factor 0.54 ± 0.04 [1]. Densitometric scanning at two hundred thirty nanometres provides linear response between two hundred and one thousand five hundred nanograms per band (correlation coefficient 0.994) [1].

    Analytical metricReported valueMethod reference
    Limit of detectionApproximately sixty nanograms per band [1]High-pressure thin layer densitometry
    Limit of quantificationApproximately one hundred eighty nanograms per band [1]High-pressure thin layer densitometry
    Assay linearityTwo hundred–one thousand five hundred nanograms, r = 0.994 [1]Same as above
    Confirmatory purityNinety-seven per cent by high performance liquid chromatography with photodiode array detection [1]Gradient methanol : water system

    Yield optimisation can proceed by enzymatic transformation: beta glucosidase-catalysed hydrolysis of gentiopicroside at pH seven and thirty-seven degrees Celsius for seventy-two hours afforded erythrocentaurin as a primary product, offering an alternative supply chain when plant biomass is scarce [7].

    Optimisation leverObserved effectSource
    Enzymatic conversion of gentiopicrosideTwo reaction products, erythrocentaurin plus a hydroxymethyl-isochromanone; erythrocentaurin isolated in preparative amounts after three days [7]β-glucosidase pathway
    Ethyl-acetate rinse of pre-packed silicaReduced irreversible adsorption, improved recovery by seven per cent (from 80.7 to 87.7 per cent) [1]Column conditioning
    Gradient truncation below ten per cent ethyl-acetateIncomplete elution, twenty-six per cent loss of target [1]Empirical test

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    1.3

    Exact Mass

    176.0473

    Appearance

    Solid powder

    Melting Point

    140.5 °C

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    295RS6D94V

    Other CAS

    50276-98-7

    Wikipedia

    Erythrocentaurin

    Dates

    Last modified: 08-15-2023
    1: Chang J, Zhou B. Biotransformation of swertiamarin by Aspergillus niger. Pak J Pharm Sci. 2015 Nov;28(6):1933-7. PubMed PMID: 26639489.
    2: Geng CA, Huang XY, Ma YB, Zhang XM, Chen JJ. Synthesis of erythrocentaurin derivatives as a new class of hepatitis B virus inhibitors. Bioorg Med Chem Lett. 2015 Apr 1;25(7):1568-71. doi: 10.1016/j.bmcl.2015.02.009. Epub 2015 Feb 16. PubMed PMID: 25737009.
    3: Wu X, Tang S, Jin Y, Zhang Y, Hattori M, Wang X, Zhang H, Wang Z. New analytical method for the study of metabolism of swertiamarin in rats after oral administration by UPLC-TOF-MS following DNPH derivatization. Biomed Chromatogr. 2015 Aug;29(8):1184-9. doi: 10.1002/bmc.3406. Epub 2015 Jan 21. PubMed PMID: 25612327.
    4: Wang Z, Tang S, Jin Y, Zhang Y, Hattori M, Zhang H, Zhang N. Two main metabolites of gentiopicroside detected in rat plasma by LC-TOF-MS following 2,4-dinitrophenylhydrazine derivatization. J Pharm Biomed Anal. 2015 Mar 25;107:1-6. doi: 10.1016/j.jpba.2014.12.003. Epub 2014 Dec 12. PubMed PMID: 25556816.
    5: Hassan N, Ahamad J, Amin S, Mujeeb M, Mir SR. Rapid preparative isolation of erythrocentaurin from Enicostemma littorale by medium-pressure liquid chromatography, its estimation by high-pressure thin-layer chromatography, and its α-amylase inhibitory activity. J Sep Sci. 2015 Feb;38(4):592-8. doi: 10.1002/jssc.201401030. Epub 2015 Jan 19. PubMed PMID: 25504557.

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